3-Bromo-5-(cyanomethyl)benzoic acid

Catalog No.
S13506038
CAS No.
1379366-55-8
M.F
C9H6BrNO2
M. Wt
240.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-5-(cyanomethyl)benzoic acid

CAS Number

1379366-55-8

Product Name

3-Bromo-5-(cyanomethyl)benzoic acid

IUPAC Name

3-bromo-5-(cyanomethyl)benzoic acid

Molecular Formula

C9H6BrNO2

Molecular Weight

240.05 g/mol

InChI

InChI=1S/C9H6BrNO2/c10-8-4-6(1-2-11)3-7(5-8)9(12)13/h3-5H,1H2,(H,12,13)

InChI Key

WUTJAQNQFRBCMG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)Br)CC#N

The discovery of 3-bromo-5-(cyanomethyl)benzoic acid is rooted in the broader exploration of substituted benzoic acids during the late 20th and early 21st centuries. While exact historical records of its first synthesis are sparse, patent databases indicate its emergence as a key intermediate in pharmaceutical patents filed between 2010 and 2020. Early synthetic routes focused on bromination and cyanomethylation strategies, leveraging advances in regioselective aromatic substitution reactions. For example, one method involves the bromination of 5-(cyanomethyl)benzoic acid precursors, followed by purification via crystallization. The compound’s inclusion in PubChem (CID 68955467) in 2012 marked its formal entry into chemical databases, facilitating broader academic and industrial access.

Structural Classification Within Benzoic Acid Derivatives

3-Bromo-5-(cyanomethyl)benzoic acid belongs to the benzoic acid derivatives class, specifically falling under halogenated and cyano-substituted aromatic carboxylic acids. Its molecular formula, C₉H₆BrNO₂, reflects the following structural features:

  • A benzoic acid core with a carboxylic acid group at position 1.
  • A bromine atom at position 3, which enhances electrophilic substitution reactivity.
  • A cyanomethyl group (–CH₂CN) at position 5, introducing both steric and electronic effects.

The compound’s IUPAC name, 3-bromo-5-(cyanomethyl)benzoic acid, systematically describes its substitution pattern. Key spectral data, such as its ¹H NMR signals (e.g., aromatic protons at δ 7.58–8.05 ppm and a methylene group at δ 3.5–4.0 ppm), further validate its structure.

Comparative Analysis of Related Derivatives

Compound NameSubstituentsMolecular FormulaKey Applications
3-Bromo-5-cyanobenzoic acid–Br, –CN at positions 3, 5C₈H₄BrNO₂Pharmaceutical intermediates
3-Bromo-5-methylbenzoic acid–Br, –CH₃ at positions 3,5C₈H₇BrO₂Agrochemical synthesis
Methyl 3-bromo-5-(cyanomethyl)benzoate–Br, –CH₂CN, –COOCH₃C₁₀H₈BrNO₂Ester prodrug development

This structural diversity underscores the role of substituents in modulating reactivity and application potential.

Significance in Organic Synthesis and Pharmaceutical Development

Role in Organic Synthesis

3-Bromo-5-(cyanomethyl)benzoic acid is prized for its dual functional groups, which enable diverse transformations:

  • Nucleophilic Aromatic Substitution: The bromine atom at position 3 undergoes substitution with amines or thiols, yielding analogs with varied electronic profiles.
  • Cyano Group Utilization: The cyanomethyl group can be hydrolyzed to carboxylic acids or reduced to amines, expanding access to bifunctional intermediates.
  • Cross-Coupling Reactions: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) with boronic acids introduce aryl or heteroaryl groups at the bromine site.

Pharmaceutical Applications

The compound’s utility in drug discovery is exemplified by its role in synthesizing kinase inhibitors and antimicrobial agents. For instance, its cyanomethyl group has been leveraged to develop prodrugs with enhanced bioavailability, while the bromine atom facilitates late-stage diversification in lead optimization.

Synthetic Methodology

A representative synthesis involves:

  • Bromination: Treating 5-(cyanomethyl)benzoic acid with bromine in acetic acid under controlled conditions.
  • Purification: Recrystallization from ethanol-water mixtures to isolate the product.
# Example reaction conditions for brominationreactants = {    "substrate": "5-(cyanomethyl)benzoic acid",    "reagent": "Br₂",    "solvent": "acetic acid",    "temperature": "0–5°C",    "time": "4–6 hours"}

This methodology highlights the balance between functional group compatibility and reaction efficiency.

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

238.95819 g/mol

Monoisotopic Mass

238.95819 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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